molecular formula C15H11Cl2NO4 B5789086 3,4-dichlorobenzyl (4-nitrophenyl)acetate

3,4-dichlorobenzyl (4-nitrophenyl)acetate

Cat. No. B5789086
M. Wt: 340.2 g/mol
InChI Key: GRGZBTVLIQFQAO-UHFFFAOYSA-N
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Description

3,4-dichlorobenzyl (4-nitrophenyl)acetate, also known as DCB-NPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of 4-nitrophenylacetate, which is a commonly used substrate for enzymatic assays. DCB-NPA has been used as a tool for studying the mechanism of action of various enzymes, as well as for investigating the biochemical and physiological effects of different compounds.

Mechanism of Action

The mechanism of action of 3,4-dichlorobenzyl (4-nitrophenyl)acetate is based on its interaction with serine hydrolases. 3,4-dichlorobenzyl (4-nitrophenyl)acetate is hydrolyzed by these enzymes in a two-step process, involving the formation of an acyl-enzyme intermediate followed by the release of the 4-nitrophenol leaving group. The rate of hydrolysis of 3,4-dichlorobenzyl (4-nitrophenyl)acetate can be used to determine the activity of serine hydrolases, as well as to study the mechanism of action of these enzymes.
Biochemical and Physiological Effects:
3,4-dichlorobenzyl (4-nitrophenyl)acetate has been shown to have a variety of biochemical and physiological effects, depending on the specific enzyme or system being studied. For example, 3,4-dichlorobenzyl (4-nitrophenyl)acetate has been used to identify inhibitors of fatty acid amide hydrolase, an enzyme involved in the regulation of pain and inflammation. 3,4-dichlorobenzyl (4-nitrophenyl)acetate has also been used to study the role of serine hydrolases in the metabolism of endocannabinoids, which are lipid signaling molecules involved in a variety of physiological processes.

Advantages and Limitations for Lab Experiments

One major advantage of 3,4-dichlorobenzyl (4-nitrophenyl)acetate is its versatility as a substrate for serine hydrolases. This compound can be used to study a wide range of enzymes and systems, making it a valuable tool for many different types of research. However, there are also some limitations to the use of 3,4-dichlorobenzyl (4-nitrophenyl)acetate. For example, some enzymes may have low activity towards this substrate, or may require specific conditions for optimal activity. Additionally, 3,4-dichlorobenzyl (4-nitrophenyl)acetate may not be suitable for studying enzymes that require other types of substrates or cofactors.

Future Directions

There are many potential future directions for research involving 3,4-dichlorobenzyl (4-nitrophenyl)acetate. One area of interest is the development of new inhibitors of serine hydrolases, which could have applications in the treatment of various diseases. Another area of research is the study of the role of serine hydrolases in lipid metabolism, which could provide insights into the regulation of physiological processes such as inflammation and pain. Additionally, 3,4-dichlorobenzyl (4-nitrophenyl)acetate could be used as a tool for studying the structure and function of serine hydrolases, which could lead to the development of new drugs and therapies.

Synthesis Methods

3,4-dichlorobenzyl (4-nitrophenyl)acetate can be synthesized by reacting 3,4-dichlorobenzyl alcohol with 4-nitrophenylacetyl chloride in the presence of a base such as pyridine. The reaction yields 3,4-dichlorobenzyl (4-nitrophenyl)acetate as a white crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

3,4-dichlorobenzyl (4-nitrophenyl)acetate has been used in a variety of scientific research applications, including enzyme kinetics studies, drug discovery, and protein-protein interaction assays. One major application of 3,4-dichlorobenzyl (4-nitrophenyl)acetate is in the study of serine hydrolases, which are a family of enzymes that play important roles in a variety of biological processes. 3,4-dichlorobenzyl (4-nitrophenyl)acetate is a substrate for many serine hydrolases, and its hydrolysis by these enzymes can be monitored using various analytical techniques.

properties

IUPAC Name

(3,4-dichlorophenyl)methyl 2-(4-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO4/c16-13-6-3-11(7-14(13)17)9-22-15(19)8-10-1-4-12(5-2-10)18(20)21/h1-7H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGZBTVLIQFQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)OCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorobenzyl 2-(4-nitrophenyl)acetate

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